molecular formula C21H19FN2O5 B2632138 (E)-ethyl 5-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate CAS No. 385418-25-7

(E)-ethyl 5-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2632138
CAS No.: 385418-25-7
M. Wt: 398.39
InChI Key: VHQIXVRPPSBRTA-FOKLQQMPSA-N
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Description

IUPAC Nomenclature Analysis

The compound "(E)-ethyl 5-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate" derives its systematic name from the hierarchical application of IUPAC nomenclature rules. The parent structure is benzofuran , a bicyclic system comprising fused benzene and furan rings. Substituents are numbered to minimize locants:

  • 2-methyl group : Positioned at carbon 2 of the benzofuran core.
  • Ethyl carboxylate : Located at carbon 3, forming an ester with the carboxylic acid derivative.
  • 5-substituted ethoxy chain : At carbon 5, a two-carbon ether linkage connects to a hydrazinyl-oxo group. This hydrazone moiety is further substituted with a 4-fluorobenzylidene group, where the fluorine atom occupies the para position on the benzene ring.

The (E) configuration specifies the spatial arrangement around the C=N double bond in the hydrazone group. Per IUPAC guidelines, the higher-priority groups (4-fluorophenyl and hydrazinyl-oxo) reside on opposite sides of the double bond.

Structural Formula Representation

The molecular architecture comprises three distinct regions:

  • Benzofuran core : A fused bicyclic system with a methyl group at C2 and an ethyl carboxylate at C3.
  • Ether-hydrazone bridge : A -O-CH2-C(=O)-NH-N=CH- linkage extending from C5 of the benzofuran to the 4-fluorophenyl group.
  • 4-Fluorobenzylidene group : A benzene ring with fluorine at C4, connected via a C=N bond to the hydrazone nitrogen.

Table 1: Structural Components and Their Positions

Position Component Functional Group
C2 Methyl group Alkyl substituent
C3 Ethoxycarbonyl Ester
C5 Ethoxy-hydrazone Ether, hydrazone
N2 Benzylidene Imine (C=N)
C4' Fluorine Halo substituent

Isomeric Configuration (E/Z Differentiation)

The (E) designation arises from the C=N geometry in the hydrazone group. Using the Cahn-Ingold-Prelog rules:

  • Higher-priority groups : 4-Fluorophenyl (vs. hydrazinyl-oxoethoxy chain).
  • Spatial arrangement : These groups occupy opposite sides of the double bond.

Table 2: E/Z Configuration Determinants

Factor (E)-Isomer (Z)-Isomer
Priority 1 4-Fluorophenyl 4-Fluorophenyl
Priority 2 Hydrazinyl-oxoethoxy Hydrazinyl-oxoethoxy
Geometry Trans Cis

The (E) configuration is stabilized by reduced steric hindrance between the fluorophenyl ring and the benzofuran core.

Functional Group Identification and Prioritization

Functional groups are prioritized per IUPAC’s seniority rules:

  • Carboxylate ester : Highest priority due to the -COO- moiety.
  • Benzofuran : Parent heterocycle.
  • Ether : Oxygen connecting the benzofuran to the hydrazone.
  • Hydrazone : -NH-N=C- group.
  • Fluorophenyl : Aromatic ring with halogen substituent.

Table 3: Functional Group Hierarchy

Rank Group IUPAC Priority
1 Ethyl carboxylate 1 (highest)
2 Benzofuran Parent structure
3 Ether 3
4 Hydrazone 4
5 4-Fluorophenyl 5

Properties

IUPAC Name

ethyl 5-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-3-27-21(26)20-13(2)29-18-9-8-16(10-17(18)20)28-12-19(25)24-23-11-14-4-6-15(22)7-5-14/h4-11H,3,12H2,1-2H3,(H,24,25)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQIXVRPPSBRTA-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 5-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzofuran core along with various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a multifaceted structure that includes:

  • Benzofuran Core : Known for various biological activities.
  • Hydrazine Moiety : Associated with antitumor and antimicrobial properties.
  • Fluorobenzylidene Substituent : Enhances lipophilicity and metabolic stability.

The molecular formula is C20H22FN4O4C_{20}H_{22}FN_4O_4, and it has a molecular weight of 432.47 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, modulating metabolic pathways.
  • Signal Transduction Modulation : It can influence pathways involved in cell signaling, potentially affecting gene expression.
  • Antioxidant Activity : The presence of the benzofuran structure suggests possible antioxidant properties, which could be beneficial in various therapeutic contexts.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Effects : Benzofuran derivatives have been shown to inhibit cancer cell growth. For instance, some derivatives demonstrated IC50 values as low as 11 μM against human ovarian cancer cells .
  • Antimicrobial Properties : The hydrazine component is linked to antibacterial and antifungal activities .
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of benzofuran derivatives:

  • Anticancer Activity :
    • A series of benzofuran compounds were synthesized and evaluated for their anticancer properties against various cancer cell lines. One study highlighted a compound with significant inhibitory effects on leukemia and lung cancer cells .
  • Antimicrobial Studies :
    • Research has shown that certain benzofuran derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .
  • Analgesic and Anti-inflammatory Effects :
    • Compounds derived from benzofuran structures have been tested for analgesic effects in animal models, showing promise for pain management therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityNotable Findings
This compoundAntitumor, AntimicrobialPotential for diverse therapeutic applications
Benzofuran Derivative AAnticancerIC50 = 11 μM against ovarian cancer
Benzofuran Derivative BAntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzofuran derivatives to elucidate structure-activity relationships (SARs) and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound: (E)-ethyl 5-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate C₂₃H₂₀FN₂O₆ (inferred) - 4-Fluorobenzylidene
- Methyl (position 2)
- Ethyl ester (position 3)
~448.42 (calculated) Fluorine enhances lipophilicity and metabolic stability; hydrazinyl linker may facilitate metal chelation .
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate () C₂₇H₂₄N₂O₆ - 4-Methylbenzoyl
- Phenyl (position 2)
472.50 Methyl group increases electron density; phenyl substitution may enhance π-π stacking .
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate () C₂₅H₁₈BrFO₅ - Bromo (position 6)
- 4-Fluorophenyl
497.30 Bromine increases molecular weight and steric bulk; fluorophenyl enhances target selectivity .
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate () C₃₃H₂₄O₈ - 2,4-Dimethoxybenzylidene
- Methoxy (position 5)
572.54 Methoxy groups improve solubility but may reduce metabolic stability compared to fluorine .

Key Observations

Substituent Effects on Bioactivity: The 4-fluorobenzylidene group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to the 4-methylbenzoyl group in , which may prioritize electron-rich interactions .

Physicochemical Properties :

  • Fluorine in the target compound reduces basicity and increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to methoxy -substituted analogs (logP ~6.4 in ) .
  • The hydrazinyl-oxoethoxy linker in the target compound may enable hydrogen bonding, a feature absent in simpler ester-linked analogs (e.g., ) .

Synthetic and Analytical Considerations :

  • Synthesis of such compounds often involves multi-step reactions, including Suzuki couplings for aryl substitutions (inferred from ) and hydrazine condensation for hydrazinyl moieties .
  • X-ray crystallography using SHELX software () could resolve the (E)-configuration of the benzylidene group, critical for activity .

The hydrazinyl group may chelate iron, potentiating ferroptotic pathways .

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